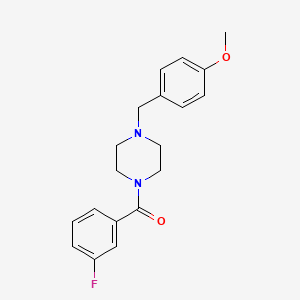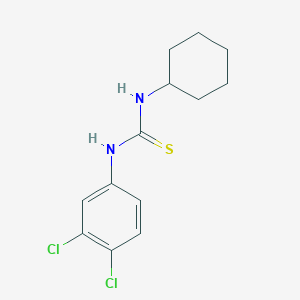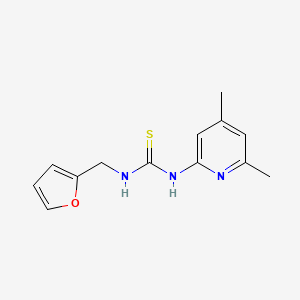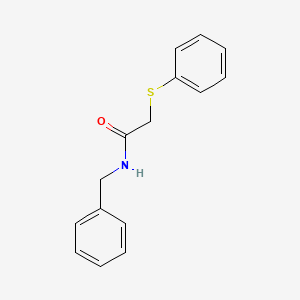![molecular formula C18H20N2O2S B5760217 N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, commonly known as AMPT, is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties. This compound is widely used in pharmacology and neuroscience research to study the effects of dopamine depletion on behavior, mood, and cognition. In
Mechanism of Action
AMPT works by inhibiting the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine. Tyrosine hydroxylase converts the amino acid tyrosine into L-DOPA, which is then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. By inhibiting tyrosine hydroxylase, AMPT reduces the availability of L-DOPA and dopamine, leading to a depletion of dopamine levels in the brain.
Biochemical and Physiological Effects:
The depletion of dopamine levels in the brain caused by AMPT has been shown to have a range of biochemical and physiological effects. These include changes in behavior, mood, and cognition, as well as alterations in neurotransmitter systems such as serotonin and norepinephrine. AMPT has also been shown to affect the function of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using AMPT in lab experiments is that it allows researchers to selectively deplete dopamine levels in the brain without affecting other neurotransmitter systems. This makes it a useful tool for studying the specific effects of dopamine depletion on behavior, mood, and cognition. However, there are also some limitations to using AMPT. For example, the effects of AMPT are reversible, and dopamine levels typically return to baseline within a few hours after administration. This means that experiments using AMPT need to be carefully timed and controlled to ensure that the effects of dopamine depletion are accurately measured.
Future Directions
There are many potential future directions for AMPT research. One area of interest is the use of AMPT to study the role of dopamine in addiction and substance abuse. Another area of interest is the development of new drugs that target the dopamine system, using AMPT as a tool to test their efficacy. Additionally, there is potential for AMPT to be used in the diagnosis and treatment of dopamine-related disorders such as Parkinson's disease and schizophrenia.
Conclusion:
In conclusion, AMPT is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties. It is widely used in pharmacology and neuroscience research to study the effects of dopamine depletion on behavior, mood, and cognition. The synthesis of AMPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-methoxyphenethylamine, and the compound works by inhibiting the enzyme tyrosine hydroxylase. While there are some limitations to using AMPT in lab experiments, it remains a valuable tool for studying the specific effects of dopamine depletion on brain function.
Synthesis Methods
The synthesis of AMPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-methoxyphenethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization. The yield of the synthesis is typically around 50-60%, and the purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
AMPT is commonly used in pharmacology and neuroscience research to study the effects of dopamine depletion. Dopamine is a neurotransmitter that plays a crucial role in reward processing, motivation, and movement control. AMPT works by inhibiting the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine. This leads to a depletion of dopamine levels in the brain, which can be used to model dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)15-5-7-16(8-6-15)20-18(23)19-12-11-14-3-9-17(22-2)10-4-14/h3-10H,11-12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRZYTDJKANGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)

![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)



![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B5760169.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)
![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)